4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Description
4-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
The compound 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can be involved in reactions that contribute to the development of new synthetic methodologies. For example, a study by Wippich et al. (2016) discusses the Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination by directed C-H bond activation, demonstrating efficient and economic means for introducing N-Boc protected amino groups into thiophene and benzene nuclei, which could potentially be applied to compounds like 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine for various synthetic purposes (Wippich, Truchan, & Bach, 2016).
Organic Synthesis and Heterocyclic Chemistry
The compound can serve as a precursor or intermediate in the synthesis of complex heterocyclic structures. Braña et al. (1990) describe the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines, where the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides affords corresponding sulfonamides, which could relate to the reactivity and potential applications of 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine in synthesizing novel compounds (Braña, Castellano, & Yunta, 1990).
Spectroscopic Studies and Computational Chemistry
Compounds with structural similarities to 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can be subjects of detailed spectroscopic and computational studies. Dabbagh et al. (2007) performed a detailed analysis of the structural, infrared spectra, and visible spectra of 4-substituted aminoazo-benzenesulfonyl azides, providing insights into the electronic and vibrational properties that could be relevant for studying the compound (Dabbagh, Teimouri, Chermahini, & Shiasi, 2007).
Novel Synthetic Pathways and Heterocyclic Compounds
Research into novel synthetic pathways can lead to the creation of new heterocyclic compounds, potentially involving 4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine. Cheng et al. (2020) discussed the application of Pyridinium 1,4-Zwitterionic Thiolates in the synthesis of benzopyridothiazepines and benzothiophenes, which could be relevant for exploring new synthetic routes and applications for the compound (Cheng, Li, Wang, Zhang, Li, He, Li, & Zhai, 2020).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)25-17(22-19)16-9-5-11-26-16/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAPPQPAINLAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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